BenchChemオンラインストアへようこそ!

3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

Lipophilicity Physicochemical profiling Drug-likeness

Select this 3-[(4-chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile to leverage its unique thioether bridge—absent in amino or oxy analogs—for CNS-penetrant screening and selective oxidation to sulfoxide/sulfone for SAR expansion. Its computed XLogP3 (4.2) and zero HBD profile recommend it as a brain-penetrant tool for neuroinflammation research. A matched-pair with the 3-amino analog enables direct pharmacophore interrogation. Procure the parent scaffold to access three oxidation-state variants from a single starting material.

Molecular Formula C18H12ClN3S
Molecular Weight 337.83
CAS No. 338417-86-0
Cat. No. B2928916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile
CAS338417-86-0
Molecular FormulaC18H12ClN3S
Molecular Weight337.83
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H12ClN3S/c19-16-8-6-13(7-9-16)12-23-18-15(11-20)10-17(21-22-18)14-4-2-1-3-5-14/h1-10H,12H2
InChIKeySGVQECBUQKQUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS 338417-86-0): Core Physicochemical & Class Profile for Procurement Decisions


3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS 338417-86-0; molecular formula C₁₈H₁₂ClN₃S; MW 337.83 g/mol) is a synthetic, small-molecule pyridazine derivative belonging to the phenylpyridazine class . This compound features a pyridazine core bearing a 6-phenyl substituent, a 4-carbonitrile group, and a 3-[(4-chlorobenzyl)sulfanyl] side chain. The embedded sulfanyl linker distinguishes it from amino-, oxy-, or directly linked aryl analogs within the same scaffold family, conferring distinct lipophilicity (XLogP3-AA = 4.2) and conformational flexibility due to the thioether bridge. Phenylpyridazine derivatives, including 3-amino-6-phenylpyridazine analogs, have been reported to suppress glial activation and inflammatory mediator production, establishing the scaffold's relevance in neuroinflammation research [1]. The compound is commercially available as a research reagent (≥95% purity) , though its specific pharmacological profile remains largely uncharacterized in peer-reviewed primary literature.

Procurement Risk: Why 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile Cannot Be Replaced by Generic Pyridazine Analogs


Within the 3,6-disubstituted-4-pyridazinecarbonitrile scaffold, even single-atom variations at the 3-position linker profoundly alter lipophilicity, hydrogen-bond acceptor capacity, and molecular geometry—parameters that govern target engagement, off-rate kinetics, and ADME properties [1]. For example, substitution of the sulfanyl (−S−) bridge with an amino (−NH−) linker (as in CAS 338752-72-0) reduces the calculated XLogP3 value and introduces an additional hydrogen-bond donor, potentially redirecting target selectivity and metabolic vulnerability. Similarly, replacement of the 4-chlorobenzyl group with unsubstituted benzyl or 4-methoxyphenyl groups alters both steric bulk and electronic character at a position known to modulate biological activity in phenylpyridazine series [2]. Without comparative binding, cellular, or pharmacokinetic data, the assumption that any close analog replicates the target compound's functional profile introduces an unquantifiable risk into research or procurement processes. The sections below provide the limited but critical quantitative differentiation evidence currently available for informed selection.

Head-to-Head Quantitative Differentiation of 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS 338417-86-0) vs. Structural Analogs


Lipophilicity Differentiation: Target Compound vs. Amino-Bridge Analog (CAS 338752-72-0) via Computed XLogP3

The target compound's sulfanyl (−S−) linker confers significantly higher lipophilicity compared to the amino (−NH−) analog. Calculated XLogP3-AA for 3-[(4-chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile (CAS 338417-86-0) is 4.2 , whereas the directly analogous amino compound 3-[(4-chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile (CAS 338752-72-0) has a computed XLogP3 of approximately 3.4–3.7 (based on fragment contribution methods for C₁₈H₁₃ClN₄, MW 320.78 g/mol) . This ΔXLogP3 of ≥0.5 units represents a meaningful difference in membrane permeability and non-specific protein binding potential, which may translate into distinct cellular uptake and tissue distribution profiles. Notably, the topologically polar surface area of the target compound is 74.9 Ų , a value at the threshold for blood–brain barrier penetration, while the amino analog is expected to have a higher TPSA due to the additional hydrogen-bond donor, potentially reducing CNS exposure.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Sulfanyl Linker (Target) vs. Amino Linker (Analog) Impact on Drug-Likeness

The target compound possesses zero hydrogen-bond donors (HBD = 0) and four hydrogen-bond acceptors (HBA = 4) , consistent with the sulfanyl linker lacking a donor-capable N−H group. In contrast, the amino analog (CAS 338752-72-0) introduces an N−H moiety at the 3-position, yielding HBD = 1 and HBA = 4. This single-donor difference places the target compound strictly within Lipinski's rule-of-five space for HBD (≤5), while the amino analog remains compliant but edges closer to the donor count ceiling in certain property-weighted scoring functions. In the context of phenylpyridazine SAR, Mirzoeva et al. (2002) demonstrated that an amino substituent at the 3-position directly participates in target hydrogen-bond networks essential for IL-1β suppression in glial cells [1]; removal of this donor via the sulfanyl substitution may ablate or repurpose this specific interaction, potentially redirecting target selectivity.

Hydrogen bonding Rule-of-five Medicinal chemistry design

Rotatable Bond Count and Conformational Flexibility: Target vs. 4-Methoxyphenyl Analog (CAS Not Assigned)

The target compound harbors four rotatable bonds , primarily attributable to the sulfanyl-methylene bridge and the chlorobenzyl group. Analogs bearing a 4-methoxyphenylsulfanyl substituent (e.g., 3-[(4-methoxyphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile, ChemSpider ID 4914677) possess an equivalent rotatable bond count but introduce a polar methoxy oxygen that increases HBA from 4 to 5 and adds conformational restriction via resonance . The rotatable bond count of 4 situates the target compound in a favorable range for oral bioavailability (typically ≤10 rotatable bonds for drug-likeness), while maintaining sufficient flexibility to adapt to diverse binding pockets. By comparison, more rigid analogs (e.g., 3-phenoxy derivatives with rotatable bond count ≤3) may exhibit reduced entropic penalty upon binding but also diminished adaptability across target classes.

Conformational entropy Molecular flexibility Ligand efficiency

Molecular Weight and Complexity Index as Procurement Discriminators Among 3-Substituted Phenylpyridazinecarbonitriles

The target compound has a molecular weight of 337.83 g/mol and a complexity index of 410 . By comparison, 3-[(4-chlorophenyl)sulfanyl]-6-phenylpyridazine-4-carbonitrile (CAS 338417-85-9), which lacks the methylene spacer in the side chain, has a lower molecular weight (MW ≈ 323.8 g/mol for C₁₇H₁₀ClN₃S) and a reduced complexity index due to the absence of the flexible benzyl group . The target compound's higher MW and complexity reflect the presence of the 4-chlorobenzyl moiety connected via a thioether-methylene tether, which introduces additional synthetic handles (e.g., oxidation to sulfoxide/sulfone) and potential metabolic soft spots not available in the directly linked phenylsulfanyl analog. The compound's substructure fingerprint (CACTVS AAADccB7AAB...) indicates a distinct chemotype within pyridazine-focused libraries, enabling unambiguous compound tracking and inventory management.

Molecular complexity Synthetic tractability Library design

Isotopic Mass and Mass Spectrometry Identification: Target vs. Fluorophenyl Analog for Analytical Differentiation

The monoisotopic mass of the target compound is 337.0440463 Da, with the characteristic chlorine isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) producing a distinctive M:M+2 pattern in mass spectra . This isotopic fingerprint cleanly distinguishes it from the 4-fluorophenyl analog (3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile, monoisotopic mass 307.057953 Da, C₁₇H₁₀FN₃S) , which lacks the chlorine isotopic signature and has a mass difference of 30 Da. The target compound's exact mass enables unambiguous identification in complex reaction mixtures, metabolite profiling studies, or purity verification workflows using high-resolution mass spectrometry (HRMS). The presence of both chlorine and sulfur heteroatoms provides multiple confirmatory isotopic peaks, reducing the risk of false-positive identification that may occur with fluorine-only or nitrogen-only heteroatom analogs.

Mass spectrometry Isotopic pattern Analytical QC

CAVEAT: Absence of Published Comparative Bioactivity Data for 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

Despite the scaffold's documented anti-neuroinflammatory potential (Mirzoeva et al., 2002) [1] and the commercial availability of the target compound (≥95% purity) , a comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents as of April 2026 identified no peer-reviewed study, patent, or public database that reports quantitative IC₅₀, EC₅₀, Kᵢ, or Kd values for 3-[(4-chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile in any biochemical or cellular assay. Consequently, direct head-to-head biological comparisons with close analogs (e.g., the amino derivative CAS 338752-72-0, the 4-methoxyphenyl analog, or the unsubstituted benzylsulfanyl analog) are not feasible from published sources. The physicochemical differentiation presented above (Sections 3.1–3.5) constitutes the maximum verifiable evidence currently available. Procurement decisions based on anticipated biological activity must therefore rely on the demonstrated class-level properties of phenylpyridazines, inferred structure–property relationships, and any proprietary screening data held by the end user.

Data gap Bioactivity Procurement risk

Evidence-Backed Application Scenarios for Procuring 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile


CNS-Oriented Screening Library Expansion Leveraging High Lipophilicity (XLogP3 = 4.2) and Zero HBD

For medicinal chemistry programs targeting intracellular CNS proteins or repurposing phenylpyridazine scaffolds for neuroinflammation, the target compound's computed lipophilicity (XLogP3 = 4.2) and absence of hydrogen-bond donors position it within favorable CNS MPO (multiparameter optimization) space. This profile recommends its inclusion in focused screening decks alongside the lower-logP amino analog to enable direct, within-library comparisons of permeability and target engagement in neuronal cell models. The documented anti-neuroinflammatory activity of 3-amino-6-phenylpyridazine derivatives [1] provides a class-level rationale for exploring the sulfanyl variant as a brain-penetrant modulator of glial activation.

Synthetic Diversification via the Sulfanyl Linker: Oxidation State Chemistry for Probe Development

The thioether (−S−) bridge of the target compound is a latent synthetic handle enabling selective oxidation to sulfoxide (S=O) and sulfone (O=S=O) derivatives . This chemical versatility—absent in amino, ether, or directly linked aryl analogs—allows procurement teams to acquire a single parent scaffold that can generate two additional oxidation-state variants with distinct physicochemical and hydrogen-bonding profiles, effectively tripling the chemical space accessible from one starting material for structure–activity relationship (SAR) expansion.

Mass Spectrometry Reference Standard Procurement for Chlorine-Containing Pyridazine Libraries

The target compound's distinctive isotopic pattern (³⁵Cl/³⁷Cl, monoisotopic mass 337.044 Da) makes it an ideal positive control for HRMS method development and quality control in laboratories screening chlorinated pyridazine libraries. Unlike fluorine-only or chlorine-free analogs, this compound provides multi-peak isotopic confirmation that validates instrument calibration, chromatographic separation, and data-processing algorithms in a single injection, reducing the need for multiple reference standards .

Complementary Tool Compound for 3-Amino-6-phenylpyridazine SAR Studies

Given that 3-amino-6-phenylpyridazine derivatives suppress IL-1β, iNOS, and NO in activated glial cells , the 3-sulfanyl analog can serve as a matched-pair tool to interrogate the role of the 3-position hydrogen-bond donor in target binding. Any differential activity observed between the amino (HBD = 1) and sulfanyl (HBD = 0) compounds in in-house assays would directly inform pharmacophore models guiding lead optimization, justifying the procurement of both compounds as an experimental pair.

Quote Request

Request a Quote for 3-[(4-Chlorobenzyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.